molecular formula C15H11FO4 B6369657 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262001-53-5

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369657
CAS RN: 1262001-53-5
M. Wt: 274.24 g/mol
InChI Key: WJGOHEWHVGAJQU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, or FMBA, is a versatile organic compound with many potential applications in scientific research. It is a white, crystalline powder with a molecular weight of 252.24 g/mol and a melting point of 248-250°C. FMBA is a fluorinated benzoic acid derivative that can be used as a building block for a variety of compounds. It is a relatively inexpensive compound and is readily available from chemical suppliers.

Scientific Research Applications

FMBA has many potential applications in scientific research. It can be used as a starting material for the synthesis of various important compounds, such as pharmaceuticals and agrochemicals. It can also be used as a reagent for the synthesis of other compounds, such as polymers, surfactants, and dyes. Additionally, FMBA can be used as a catalyst for the synthesis of other compounds, such as polymers, surfactants, and dyes.

Mechanism of Action

The mechanism of action of FMBA is not fully understood. However, it is known that FMBA acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition can be used to reduce the metabolism of drugs and other compounds, thus increasing their bioavailability.
Biochemical and Physiological Effects
FMBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMBA can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This inhibition can be used to reduce the metabolism of drugs and other compounds, thus increasing their bioavailability. Additionally, FMBA has been shown to have anti-inflammatory and anti-oxidant activities in vivo.

Advantages and Limitations for Lab Experiments

The use of FMBA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a versatile compound with many potential applications in scientific research. However, there are some limitations to using FMBA in laboratory experiments. It is a relatively unstable compound and can decompose at high temperatures. Additionally, it is a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of FMBA in scientific research. It could be used as a starting material for the synthesis of various important compounds, such as pharmaceuticals and agrochemicals. Additionally, FMBA could be used as a reagent for the synthesis of other compounds, such as polymers, surfactants, and dyes. Furthermore, FMBA could be used as a catalyst for the synthesis of other compounds, such as polymers, surfactants, and dyes. Additionally, further research into the biochemical and physiological effects of FMBA could lead to new applications for this versatile compound. Finally, further research into the mechanism of action of FMBA could lead to new ways to use this compound to inhibit the metabolism of drugs and other compounds.

Synthesis Methods

FMBA can be synthesized by a variety of methods. One method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with p-toluenesulfonic acid in acetic acid. This reaction yields a crude product which is then purified by recrystallization to obtain pure FMBA. Another method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with p-toluenesulfonic acid and potassium hydroxide in methanol. This reaction yields a crude product which is then purified by column chromatography to obtain pure FMBA.

properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGOHEWHVGAJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683368
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-53-5
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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